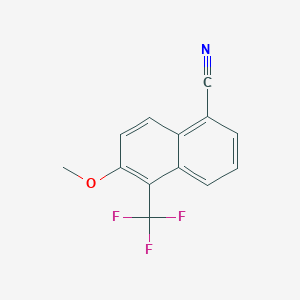

6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile

Description

Properties

IUPAC Name |

6-methoxy-5-(trifluoromethyl)naphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c1-18-11-6-5-9-8(7-17)3-2-4-10(9)12(11)13(14,15)16/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVHIQXSTOJOBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC(=C2C=C1)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30548384 | |

| Record name | 6-Methoxy-5-(trifluoromethyl)naphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103604-49-5 | |

| Record name | 6-Methoxy-5-(trifluoromethyl)-1-naphthalenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103604-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-5-(trifluoromethyl)naphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Scaffold of Potential

In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The naphthalene core, a bicyclic aromatic system, has consistently demonstrated its versatility as a scaffold for a wide array of therapeutic agents, exhibiting activities from antimicrobial to anticancer.[1] This guide delves into the technical intricacies of a particularly compelling derivative: 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile . The convergence of a methoxy group, a trifluoromethyl moiety, and a nitrile function on the naphthalene framework presents a unique electronic and steric profile, suggesting a rich potential for novel pharmacological applications. While this specific molecule remains relatively underexplored in publicly accessible literature, this document, by synthesizing available data and drawing logical inferences from closely related analogues, aims to provide a foundational resource for researchers poised to investigate its properties and applications.

Core Molecular Attributes

6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile is a substituted aromatic nitrile. The presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the same naphthalene ring system creates a distinct electronic environment that is likely to influence its reactivity and biological interactions.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile is presented in the table below. It is important to note that some of these properties are predicted based on its structure due to the limited availability of experimental data.

| Property | Value | Source |

| CAS Number | 103604-49-5 | [2][3] |

| Molecular Formula | C₁₃H₈F₃NO | [2] |

| Molecular Weight | 251.2 g/mol | [2] |

| Predicted Boiling Point | 363.5 ± 42.0 °C | [2] |

| Predicted Density | 1.33 ± 0.1 g/cm³ | [2] |

| Appearance | (Not specified, likely a solid) | - |

| Solubility | (Not specified, likely soluble in organic solvents) | - |

Synthesis and Mechanistic Considerations

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the construction of the substituted naphthalene core, followed by the introduction or modification of the functional groups.

Caption: Retrosynthetic pathway for 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile.

Hypothetical Step-by-Step Synthesis Protocol

This protocol is a conceptualization and has not been experimentally validated.

Step 1: Synthesis of a Substituted Naphthalene Precursor

The synthesis would likely begin with a suitable precursor, such as 6-methoxy-1-naphthylamine.

Step 2: Introduction of the Trifluoromethyl Group

The introduction of a trifluoromethyl group onto an aromatic ring can be achieved through various methods, including radical trifluoromethylation.[4] Reagents such as trifluoromethyl-thianthrenium triflate have shown broad applicability in this regard.[5]

-

Dissolution: Dissolve the 6-methoxy-1-naphthylamine precursor in a suitable organic solvent (e.g., dichloromethane).

-

Reagent Addition: Add a trifluoromethylating agent, potentially in the presence of a radical initiator or under photoredox conditions.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture would be quenched, extracted, and the product purified by column chromatography.

Step 3: Conversion of the Amine to a Nitrile (Sandmeyer Reaction)

The Sandmeyer reaction is a classic method for converting an aromatic amine to a nitrile.

-

Diazotization: The resulting trifluoromethylated naphthylamine would be diazotized using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).

-

Cyanation: The diazonium salt solution would then be added to a solution of cuprous cyanide to facilitate the introduction of the nitrile group.

-

Isolation: The final product, 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile, would be isolated through extraction and purified by recrystallization or column chromatography.

Caption: Proposed workflow for the synthesis of 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile.

Predicted Spectroscopic Profile

Due to the absence of published experimental spectra for 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile, the following predictions are based on the analysis of its structural components and data from analogous compounds.

¹H NMR Spectroscopy:

-

Aromatic Protons: The protons on the naphthalene ring will appear in the aromatic region (typically 7.0-8.5 ppm). The specific chemical shifts and coupling patterns will be influenced by the positions of the methoxy, trifluoromethyl, and nitrile groups.

-

Methoxy Protons: A singlet corresponding to the three protons of the methoxy group is expected, likely in the range of 3.8-4.2 ppm.

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Multiple signals will be present in the aromatic region (approximately 110-150 ppm).

-

Nitrile Carbon: A characteristic signal for the nitrile carbon will appear in the range of 115-125 ppm.

-

Trifluoromethyl Carbon: The carbon of the CF₃ group will exhibit a quartet due to coupling with the three fluorine atoms.

-

Methoxy Carbon: A signal for the methoxy carbon is expected around 55-60 ppm.

Infrared (IR) Spectroscopy:

-

C≡N Stretch: A sharp, medium-intensity absorption band characteristic of a nitrile group is expected around 2220-2260 cm⁻¹.

-

C-F Stretch: Strong absorption bands corresponding to the C-F bonds of the trifluoromethyl group will be present, typically in the 1000-1400 cm⁻¹ region.

-

C-O Stretch: An absorption band for the aryl ether C-O bond of the methoxy group is expected around 1200-1275 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Standard absorptions for the aromatic ring will also be observed.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 251.2. High-resolution mass spectrometry would provide a more precise mass measurement.

-

Fragmentation Pattern: Fragmentation may involve the loss of the methoxy group, the nitrile group, or rearrangements involving the trifluoromethyl group.

Potential Applications in Drug Discovery and Development

The structural features of 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile suggest several promising avenues for investigation in medicinal chemistry.

Antimicrobial and Antifungal Agents

Naphthalene derivatives have been a source of antimicrobial agents.[1] The inclusion of a trifluoromethyl group can enhance lipophilicity, which may improve cell membrane permeability, and the nitrile group can participate in hydrogen bonding interactions with biological targets.

Anticancer Therapeutics

The naphthoquinone scaffold, a close relative of the naphthalene core, is found in several compounds with anticancer activity.[6][7][8] The cytotoxic potential of naphthalene derivatives is an active area of research. The unique electronic properties of 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile could lead to novel interactions with cancer-related targets.

Enzyme Inhibition

The nitrile group is a known pharmacophore that can act as a covalent or non-covalent inhibitor of various enzymes, particularly proteases. The overall structure of the molecule could serve as a scaffold to position the nitrile group within the active site of a target enzyme.

Caption: Potential therapeutic avenues for 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

Future Directions and Conclusion

6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile represents a promising, yet largely uncharacterized, chemical entity. The confluence of its structural features suggests a high potential for biological activity. This guide has aimed to provide a comprehensive overview based on the currently available information and logical scientific inference. The next critical steps in unlocking the potential of this molecule will be:

-

Experimental Validation of Synthesis: The development and optimization of a reliable synthetic route.

-

Thorough Spectroscopic Characterization: The acquisition and analysis of complete NMR, IR, and MS data to confirm its structure.

-

In Vitro Biological Screening: The evaluation of its activity in a panel of relevant biological assays, such as antimicrobial, anticancer, and enzyme inhibition screens.

The insights provided herein are intended to serve as a catalyst for further research into this intriguing molecule, with the hope that it may one day contribute to the development of novel therapeutic agents.

References

-

Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. National Center for Biotechnology Information. Available from: [Link]

-

Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. National Center for Biotechnology Information. Available from: [Link]

-

Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Effects of naphthoquinone scaffold-derived compounds on head and neck squamous cell carcinoma based on network pharmacology and molecular docking. National Center for Biotechnology Information. Available from: [Link]

-

Innate C-H trifluoromethylation of heterocycles. National Center for Biotechnology Information. Available from: [Link]

-

Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. ResearchGate. Available from: [Link]

-

Naphthoquinone Derivatives as Scaffold to Develop New Drugs for Tuberculosis Treatment. National Center for Biotechnology Information. Available from: [Link]

-

An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. MDPI. Available from: [Link]

- Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine. Google Patents.

-

Analysis of action of 1,4-naphthoquinone scaffold-derived compounds against acute myeloid leukemia based on network pharmacology, molecular docking and molecular dynamics simulation. ResearchGate. Available from: [Link]

-

Naphthyl substituted antimicrobial drugs. ResearchGate. Available from: [Link]

- Preparation method of 6-methoxy-2-naphthaldehyde. Google Patents.

-

Substituted naphthofurans as hallucinogenic phenethylamine-ergoline hybrid molecules with unexpected muscarinic antagonist activity. PubMed. Available from: [Link]

-

Substituted Naphthols: Preparations, Applications, and Reactions. ResearchGate. Available from: [Link]

- Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone. Google Patents.

-

2-Methoxy-1-naphthonitrile - Optional[MS (GC)] - Spectrum. SpectraBase. Available from: [Link]

-

EPA/NIH Mass Spectral Data Base. GovInfo. Available from: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. 1-CYANO-6-METHOXY-5-(TRIFLUOROMETHYL)NAPHTHALENE CAS#: 103604-49-5 [amp.chemicalbook.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of naphthoquinone scaffold-derived compounds on head and neck squamous cell carcinoma based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Naphthoquinone Derivatives as Scaffold to Develop New Drugs for Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic pathway for 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile, a complex naphthalene derivative with potential applications in medicinal chemistry and materials science. The proposed synthesis is designed to be robust and adaptable, drawing upon established chemical transformations and providing insights into the rationale behind key experimental choices.

Introduction

6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile is a highly functionalized aromatic compound. The presence of a methoxy group, a trifluoromethyl group, and a nitrile group on the naphthalene scaffold imparts unique electronic and steric properties, making it an attractive target for the development of novel pharmaceuticals and advanced materials. The trifluoromethyl group, in particular, is a key structural motif in many modern drugs, as it can enhance metabolic stability, binding affinity, and bioavailability. This guide details a multi-step synthesis designed for the efficient and reliable production of this target molecule.

Proposed Synthetic Pathway

The synthesis of 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile can be strategically approached in a multi-step sequence, starting from the readily available 6-methoxy-1-tetralone. The overall workflow is depicted below:

An In-depth Technical Guide to 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups and polycyclic aromatic scaffolds has become a cornerstone of rational drug design. The trifluoromethyl group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. When combined with a rigid and versatile naphthalene framework, the resulting structures offer a compelling platform for the development of novel therapeutic agents. This guide provides a comprehensive overview of the physical, chemical, and pharmacological characteristics of 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile , a compound of significant interest for researchers and professionals in drug discovery and development.

Physicochemical Characteristics

Precise knowledge of a compound's physical and chemical properties is fundamental to its application in research and development, influencing everything from reaction conditions to formulation strategies. While extensive experimental data for 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile is not broadly published, we can compile its known attributes and predict others based on established chemical principles and data from closely related analogs.

| Property | Value/Prediction | Source/Justification |

| Molecular Formula | C₁₃H₈F₃NO | - |

| Molecular Weight | 251.21 g/mol | - |

| CAS Number | 103604-49-5 | [1] |

| Appearance | Predicted to be a white to off-white solid. | Based on the high melting point of the analogous carboxylic acid. |

| Melting Point | Not experimentally determined. The related 6-Methoxy-5-(trifluoromethyl)-1-naphthoic acid has a melting point of 218-219 °C, suggesting the naphthonitrile is also a solid at room temperature.[2] | [2] |

| Boiling Point | Predicted: 363.5±42.0 °C | [1] |

| Density | Predicted: 1.33±0.1 g/cm³ | [1] |

| Solubility | Predicted to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane, and likely insoluble in water. | General solubility trends for substituted aromatic nitriles. |

Molecular Structure and Spectroscopic Profile

The unique arrangement of the methoxy, trifluoromethyl, and nitrile groups on the naphthalene core dictates the compound's reactivity and spectroscopic signature.

Figure 1. Chemical structure of 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group. The aromatic region will display a complex pattern of doublets and multiplets corresponding to the protons on the naphthalene ring system. The methoxy group will appear as a sharp singlet, likely downfield due to the aromatic ring's influence.

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the naphthalene ring carbons, the nitrile carbon, the trifluoromethyl carbon, and the methoxy carbon. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The nitrile carbon will have a characteristic chemical shift in the downfield region. The methoxy carbon signal is expected around 55-60 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. A strong, sharp absorption band is expected around 2220-2240 cm⁻¹ corresponding to the C≡N stretching of the nitrile group. The C-O stretching of the methoxy group will likely appear in the 1250-1000 cm⁻¹ region. Strong C-F stretching bands for the trifluoromethyl group are anticipated in the 1350-1100 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 251. Fragmentation patterns would likely involve the loss of the methoxy group, the trifluoromethyl group, and potentially the nitrile group, leading to characteristic fragment ions.

Synthesis and Reactivity

Proposed Synthetic Pathway

A potential synthetic approach could commence from a suitably substituted naphthalene precursor. For instance, a route analogous to the synthesis of (7-methoxy-1-naphthyl)acetonitrile could be adapted.[4][5] This would likely involve the construction of the substituted naphthalene core, followed by the introduction of the nitrile functionality.

Figure 2. A generalized synthetic workflow for 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile.

Key Reactivity Insights

The reactivity of 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile is governed by the interplay of its functional groups.

-

Nitrile Group: The nitrile functionality can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions.

-

Trifluoromethyl Group: The CF₃ group is generally stable but can influence the reactivity of the aromatic ring. It is a strong electron-withdrawing group, which can affect the regioselectivity of electrophilic aromatic substitution reactions. The C-F bonds can be activated under specific, often harsh, reductive conditions.[6]

-

Naphthalene Ring: The electron-donating methoxy group and the electron-withdrawing trifluoromethyl and nitrile groups will direct the regioselectivity of further substitutions on the naphthalene ring. The positions ortho and para to the methoxy group are activated towards electrophilic attack, while the positions meta to the electron-withdrawing groups are deactivated.

Applications in Drug Discovery and Development

The structural motifs present in 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile make it a highly attractive scaffold for medicinal chemistry programs.

The Role of the Naphthalene Scaffold

The naphthalene ring system is a common feature in many approved drugs and bioactive molecules.[7] Its rigid, planar structure can provide a well-defined orientation for pharmacophoric elements to interact with biological targets. The extended aromatic system can also engage in π-π stacking interactions with aromatic amino acid residues in protein binding pockets.

The Impact of the Trifluoromethyl Group

The incorporation of a trifluoromethyl group is a widely used strategy in drug design to enhance a molecule's therapeutic potential.[8] Key advantages include:

-

Increased Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation, often leading to an increased in vivo half-life.

-

Enhanced Lipophilicity: The CF₃ group can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.

-

Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can alter the acidity or basicity of nearby functional groups, which can be crucial for target binding and pharmacokinetic properties.

Potential Therapeutic Areas

Given the prevalence of the naphthalene and trifluoromethyl motifs in various therapeutic agents, 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile and its derivatives could be explored for a wide range of applications, including but not limited to:

-

Anticancer agents

-

Anti-inflammatory drugs

-

Antiviral compounds

-

Central nervous system (CNS) active agents[7]

Experimental Protocol: General Procedure for Aromatic Nitrile Synthesis

The following is a generalized, exemplary protocol for the synthesis of an aromatic nitrile from a corresponding aryl bromide, which could be adapted for the synthesis of the title compound from a suitable precursor. This protocol is for informational purposes only and should be adapted and optimized by a qualified chemist.

Materials:

-

Aryl bromide precursor

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add the aryl bromide precursor (1.0 eq) and copper(I) cyanide (1.2 eq).

-

Under a positive pressure of inert gas, add anhydrous DMF via syringe.

-

Heat the reaction mixture to reflux (typically 140-150 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a vigorously stirred aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired aromatic nitrile.

Figure 3. A simplified workflow for a typical aromatic nitrile synthesis.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Toxicity: The toxicological properties have not been fully investigated. Aromatic nitriles can be toxic if inhaled, ingested, or absorbed through the skin. The trifluoromethyl group itself does not typically confer high toxicity, but the overall molecule should be treated as potentially hazardous.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids or bases.

Conclusion

6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile represents a promising molecular scaffold for the discovery of new therapeutic agents. Its unique combination of a methoxy-substituted naphthalene core with a trifluoromethyl group and a reactive nitrile handle provides a rich platform for chemical derivatization and optimization. While further experimental characterization is warranted, this in-depth guide provides a solid foundation for researchers and drug development professionals to understand and utilize this compound in their scientific endeavors. The insights into its physicochemical properties, potential synthetic routes, reactivity, and applications are intended to accelerate research and innovation in the field of medicinal chemistry.

References

-

Twilton, J., Le, C., & MacMillan, D. W. (2017). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. Journal of the American Chemical Society, 139(38), 13175–13178. [Link]

- Guillaume, M., et al. (2005). Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine.

-

Méndez-Lucio, O., et al. (2020). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 13(7), 159. [Link]

-

Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1689–1692. [Link]

- Guillaume, M., et al. (2013). Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine.

-

Wall, L. A., & Pummer, W. J. (1962). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(5), 485–489. [Link]

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information. [Link]

-

Fujikawa, H., et al. (2021). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Journal of the American Chemical Society, 143(30), 11559–11565. [Link]

-

Singh, P., & Singh, S. K. (2018). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 206-231. [Link]

- SUZHOU HEALTH COLLEGE. (2012). Method for synthesizing 6-methoxy-2-naphthaldehyde.

-

Prakash, G. K. S., et al. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. Beilstein Journal of Organic Chemistry, 7, 1564–1569. [Link]

-

Singh, P., & Singh, S. K. (2018). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 206-231. [Link]

- ZHEJIANG ZHONGXIN FLUORIDE MATERIALS CO LTD. (2012). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

-

ResearchGate. Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of.... [Link]

-

Namera, A., et al. (2018). GC-MS and GC-IR Analyses of the Methoxy-1-n-pentyl-3-(1-naphthoyl)-indoles: Regioisomeric Designer Cannabinoids. Journal of Chromatographic Science, 56(9), 812–819. [Link]

- CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde - Google Patents. (n.d.).

-

Park, Y., et al. (2008). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Bulletin of the Korean Chemical Society, 29(1), 82-86. [Link]

-

The Royal Society of Chemistry. (2021). Supporting Information. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0144998). [Link]

-

PhytoBank. 1H NMR Spectrum (PHY0076414). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 84532-72-9 CAS MSDS (6-METHOXY-5-(TRIFLUOROMETHYL)-1-NAPHTHOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 5. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 6. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile: Synthesis, Characterization, and Therapeutic Potential

Foreword: The Strategic Integration of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the trifluoromethyl (CF3) group holds a preeminent position, prized for its ability to profoundly modulate a molecule's physicochemical and pharmacokinetic properties.[1] When appended to a privileged scaffold such as naphthalene, a bicyclic aromatic system renowned for its presence in a multitude of therapeutic agents, the resulting molecular architecture presents a compelling platform for the discovery of novel therapeutics.[2][3] This guide provides an in-depth technical exploration of a unique entity at this intersection: 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile . We will delve into its rational design, a proposed synthetic pathway, robust analytical characterization, and a forward-looking perspective on its potential applications in drug development.

Molecular Architecture and Rationale for Investigation

The structure of 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile is a deliberate convergence of three key pharmacophoric elements: the naphthalene core, a trifluoromethyl group, and a methoxy substituent, with a nitrile functional group poised for further chemical elaboration or to act as a key binding element.

-

The Naphthalene Scaffold: This rigid, lipophilic backbone is a versatile platform found in numerous FDA-approved drugs, spanning a wide range of therapeutic areas including anticancer, antimicrobial, and anti-inflammatory agents.[2] Its extended π-system allows for significant van der Waals and π-stacking interactions with biological targets.

-

The Trifluoromethyl Group: The CF3 group is a powerful modulator of molecular properties. Its high electronegativity and electron-withdrawing nature can significantly impact the acidity of nearby protons and the overall electronic distribution of the aromatic system.[4] Crucially, it often enhances metabolic stability by blocking sites susceptible to oxidative metabolism and increases lipophilicity, which can improve membrane permeability and bioavailability.[5]

-

The Methoxy Group: The methoxy substituent can influence solubility and act as a hydrogen bond acceptor, potentially enhancing binding affinity to target proteins. Its position on the naphthalene ring can direct further chemical modifications and fine-tune the molecule's electronic properties.

-

The Nitrile Group: The nitrile functionality is a versatile synthetic handle and a valuable pharmacophore in its own right. It can participate in hydrogen bonding and polar interactions within a binding pocket and can serve as a bioisostere for other functional groups like a carbonyl or a halogen.[6][7]

This unique combination of functional groups suggests that 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile is a promising candidate for investigation in various therapeutic areas, particularly where target engagement can be enhanced by the properties imparted by the trifluoromethyl and methoxy-naphthalene moieties.

Proposed Synthesis of 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile.

Step-by-Step Experimental Protocol

Step 1: Bromination of 6-Methoxynaphthalene

-

Dissolve 6-methoxynaphthalene in carbon tetrachloride (CCl4) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (Br2) in CCl4 dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-bromo-6-methoxynaphthalene.

Step 2: Amination of 1-Bromo-6-methoxynaphthalene

-

In a three-necked flask fitted with a dry ice condenser and a gas inlet, condense liquid ammonia.

-

Add a catalytic amount of ferric nitrate.

-

Slowly add small pieces of sodium metal until a persistent blue color is observed, indicating the formation of sodium amide (NaNH2).

-

Add a solution of 1-bromo-6-methoxynaphthalene in anhydrous diethyl ether dropwise to the liquid ammonia solution.

-

Stir the reaction mixture for 6 hours.

-

Carefully quench the reaction by the slow addition of ammonium chloride.

-

Allow the ammonia to evaporate overnight.

-

Extract the residue with diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 1-amino-6-methoxynaphthalene.

Step 3: Sandmeyer Cyanation of 1-Amino-6-methoxynaphthalene

-

Prepare a solution of 1-amino-6-methoxynaphthalene in a mixture of sulfuric acid and water, and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO2) in water, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and then heat to 50 °C for 1 hour.

-

Cool the mixture and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield 6-methoxy-1-naphthonitrile.

Step 4: Bromination of 6-Methoxy-1-naphthonitrile

-

Dissolve 6-methoxy-1-naphthonitrile in concentrated sulfuric acid at 0 °C.

-

Slowly add N-bromosuccinimide (NBS) in portions, maintaining the low temperature.

-

Stir the reaction at 0 °C for 2 hours, then allow to warm to room temperature and stir for an additional 4 hours.

-

Pour the reaction mixture onto crushed ice and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate.

-

Purify by recrystallization or column chromatography to obtain 5-bromo-6-methoxy-1-naphthonitrile.

Step 5: Trifluoromethylation of 5-Bromo-6-methoxy-1-naphthonitrile

-

To a solution of 5-bromo-6-methoxy-1-naphthonitrile in anhydrous dimethyl sulfoxide (DMSO), add copper(I) iodide (CuI) and sodium triflinate (Langlois reagent, CF3SO2Na).

-

Heat the reaction mixture at 120 °C under an inert atmosphere for 24 hours.

-

Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).

-

After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the final product, 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile .

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile. The following techniques are recommended:

| Analytical Technique | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | |

| ¹H NMR | Aromatic protons with characteristic chemical shifts and coupling constants for the substituted naphthalene ring system. A singlet for the methoxy group protons. |

| ¹³C NMR | Distinct signals for all carbon atoms, including the quaternary carbons of the naphthalene core, the nitrile carbon, the trifluoromethyl carbon (with C-F coupling), and the methoxy carbon. |

| ¹⁹F NMR | A singlet for the trifluoromethyl group. |

| Mass Spectrometry (MS) | |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to confirm the elemental composition (C13H8F3NO). |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Determination of purity and fragmentation pattern consistent with the proposed structure. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C≡N stretch of the nitrile group, C-O stretching of the methoxy group, C-F stretching of the trifluoromethyl group, and aromatic C-H and C=C stretching. |

| Elemental Analysis | Confirms the percentage composition of Carbon, Hydrogen, and Nitrogen, which should be in close agreement with the calculated values for C13H8F3NO. |

| Melting Point | A sharp melting point range, indicating the purity of the crystalline solid. |

Potential Applications in Drug Discovery: A Forward Look

Given the absence of direct biological data for 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile, its potential applications in drug discovery are at present speculative but can be rationally extrapolated from the known pharmacological activities of its constituent moieties.

Hypothesized Therapeutic Targets and Indications

-

Kinase Inhibition: The trifluoromethyl group has been successfully incorporated into numerous kinase inhibitors.[8] The aromatic trifluoromethyl ketone moiety, a close structural relative to the nitrile, has been characterized as a warhead for covalently reversible kinase inhibitors.[9] It is plausible that 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile could serve as a scaffold for the development of inhibitors targeting various kinases implicated in cancer and inflammatory diseases. The nitrile group could act as a key hydrogen bond acceptor in the hinge region of a kinase active site.

-

Antimicrobial Activity: The naphthalene scaffold is present in several antimicrobial agents.[2] Naphthalene derivatives have shown activity against a range of pathogens, including multidrug-resistant bacteria and fungi.[10] The lipophilicity imparted by the trifluoromethyl group could enhance the compound's ability to penetrate microbial cell membranes.

-

Anticancer Activity: Naphthalene-based compounds have demonstrated potent antiproliferative activity against various cancer cell lines.[11] The mechanism of action often involves the inhibition of key cellular processes such as tubulin polymerization or the induction of apoptosis. The unique electronic and steric properties of 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile could lead to novel interactions with anticancer targets.

Proposed Experimental Workflow for Biological Evaluation

Caption: A generalized workflow for the biological evaluation of 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile.

A systematic approach to evaluating the biological potential of this compound would involve:

-

High-Throughput Screening: The compound would be screened against a diverse panel of biological targets, such as a comprehensive kinase panel, a panel of clinically relevant bacterial and fungal strains, and a variety of cancer cell lines.

-

Hit-to-Lead Chemistry: Should promising activity be identified, a medicinal chemistry campaign would be initiated. This would involve the synthesis of analogs to establish a structure-activity relationship (SAR), optimizing for potency, selectivity, and drug-like properties. The nitrile and methoxy groups would be key points for modification.

-

Mechanism of Action Studies: For any confirmed "hits," detailed mechanistic studies would be undertaken to identify the specific molecular target and signaling pathway being modulated.

-

In Vitro ADME/Tox Profiling: The lead compounds would be subjected to a battery of in vitro assays to assess their absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.

-

In Vivo Efficacy Studies: Promising candidates would then be advanced to in vivo models of disease to evaluate their efficacy and safety in a living system.

Conclusion and Future Directions

6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile represents a novel and intriguing chemical entity with significant potential for drug discovery. Its rational design, which combines the privileged naphthalene scaffold with the powerful trifluoromethyl and methoxy functional groups, makes it a compelling candidate for biological investigation. While its synthesis and biological activity are yet to be extensively documented in the public domain, the proposed synthetic route and analytical characterization methods provide a clear path forward for its preparation and validation. The hypothesized therapeutic applications in oncology, infectious diseases, and kinase-mediated disorders offer exciting avenues for future research. This in-depth technical guide serves as a foundational resource for researchers and drug development professionals poised to explore the therapeutic potential of this promising molecule.

References

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link][12]

-

Mao, Y., Xia, Z., Hu, L., & Zhang, Y. (2022). Synthesis of Naphthalene-Containing Natural Products. ChemistryViews. [Link][13]

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.

- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(1), 1633–1635.

-

Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652. [Link][6][7]

- Zhang, T. Y. (2006). Process chemistry: the science, business, logic, and logistics. Chemical reviews, 106(7), 2583-2595.

-

Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014). Sandmeyer Trifluoromethylation. Synthesis, 46(17), 2283-2286. [Link][14]

-

Cohen, D. T., & Buchwald, S. L. (2015). Mild palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media. Organic letters, 17(1), 202–205. [Link][15]

-

Tumiatti, V., Milelli, A., Minarini, A., Micco, M., Campani, A. G., Roncuzzi, L., Baiocchi, D., Marinello, J., Capranico, G., Zini, M., Stefanelli, C., & Melchiorre, C. (2009). Design, synthesis, and biological evaluation of substituted naphthalene imides and diimides as anticancer agent. Journal of medicinal chemistry, 52(23), 7873–7877. [Link][10]

-

Li, X., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & medicinal chemistry, 49, 116457. [Link][9]

- Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European journal of medicinal chemistry, 161, 22-59.

-

International Journal of Pharmaceutical Sciences Review and Research. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. [Link][2]

-

de Oliveira, A. C. C., et al. (2019). Novel 4-methoxynaphthalene-N-acylhydrazones as potential for paracoccidioidomycosis and tuberculosis co-infection. Future microbiology, 14, 847–859. [Link][10]

-

Gill, C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of medicinal chemistry, 62(11), 5647–5656. [Link][16][17]

-

Sharma, R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6736. [Link][8]

-

El-Sagheer, A. H., & Mellor, J. M. (2000). A synthesis of trifluoromethyl-substituted naphthalenes. Tetrahedron Letters, 41(38), 7381-7384. [Link][18][19]

-

ResearchGate. (2012). Application of Nitrile in Drug Design. [Link][7]

-

ResearchGate. (2018). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. [Link][3]

-

ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link][4]

-

ResearchGate. (2022). RECENT ADVANCES IN CYANATION REACTIONS. [Link][20]

-

ACS Publications. (2025). Visible-Light-Mediated Cascade Construction of Polysubstituted Naphthalene Scaffolds from 2-Methylbenzophenones and (Trifluoromethyl)alkenes. [Link][21][22]

-

National Center for Biotechnology Information. (2024). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. [Link][11]

-

ResearchGate. (2014). Sandmeyer Trifluoromethylation. [Link][23]

-

ResearchGate. (2013). The Trifluoromethylating Sandmeyer Reaction: A Method for Transforming C-N into C-CF3. [Link][24]

-

Google Patents. (2009). Cyanation of aromatic halides. [25]

-

ResearchGate. (2018). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). [Link][26]

-

MDPI. (2021). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. [Link][27]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Application of Nitrile in Drug Design [sioc-journal.cn]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel 4-methoxynaphthalene- N-acylhydrazones as potential for paracoccidioidomycosis and tuberculosis co-infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistryviews.org [chemistryviews.org]

- 14. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 15. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A synthesis of trifluoromethyl-substituted naphthalenes - ePrints Soton [eprints.soton.ac.uk]

- 19. Synthesis of trifluoromethylnaphthalenes - ePrints Soton [eprints.soton.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Safe Handling of 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile. As a novel compound, its toxicological properties are not yet fully characterized. Therefore, a cautious and proactive approach to safety is paramount. This document synthesizes available data from the Safety Data Sheet (SDS) and analogous compounds to offer a robust framework for its safe utilization in a laboratory setting.

Section 1: Chemical and Physical Properties

6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile is a substituted naphthonitrile, a class of compounds often used as intermediates in organic synthesis. The presence of a trifluoromethyl group can significantly influence the compound's reactivity and metabolic stability, making it of interest in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 103604-49-5 | [1][2] |

| Molecular Formula | C13H8F3NO | [2] |

| Molar Mass | 251.2 g/mol | |

| Purity | 95% | [1] |

| Appearance | Not specified; likely a solid | Inferred |

Section 2: Hazard Identification and GHS Classification

While a comprehensive toxicological profile for 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile is not yet available, the available Safety Data Sheet and data from structurally related compounds suggest that it should be handled as a hazardous substance. The primary concerns are acute toxicity, skin and eye irritation, and potential for respiratory tract irritation.

GHS Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

This classification is based on the GHS classifications of structurally similar compounds, such as 6-Methoxy-2-naphthonitrile and other trifluoromethylated benzonitriles, and should be considered provisional until specific data for 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile becomes available.[3][4]

Potential Hazards:

-

Inhalation: May cause respiratory irritation.[5]

-

Skin Contact: May cause skin irritation. Prolonged or repeated exposure could lead to allergic reactions in sensitive individuals.[5]

-

Eye Contact: May cause serious eye irritation.[6]

-

Ingestion: Harmful if swallowed.

-

Thermal Decomposition: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, hydrogen fluoride, and nitrogen oxides.[1]

Section 3: Risk Assessment and Engineering Controls

A thorough risk assessment is mandatory before commencing any work with 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile. The following workflow should be implemented to ensure a safe experimental environment.

Risk Assessment Workflow

Engineering Controls:

-

Primary Containment: All handling of 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile, including weighing and transfers, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

Section 4: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict handling procedures is critical.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently and immediately if contaminated.

-

Skin and Body Protection: A laboratory coat must be worn. For larger quantities or procedures with a higher risk of exposure, consider a chemical-resistant apron.

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Step-by-Step Handling Protocol (for a solid compound):

-

Preparation:

-

Don all required PPE.

-

Ensure the chemical fume hood is functioning correctly.

-

Prepare all necessary equipment and reagents before handling the compound.

-

Have a designated waste container for contaminated materials.

-

-

Weighing and Transfer:

-

Perform all weighing and transfers within the fume hood.

-

Use a spatula for transferring the solid. Avoid creating dust.

-

Close the container immediately after use.

-

-

In-Reaction Use:

-

Add the compound to the reaction vessel slowly to avoid splashing.

-

Maintain the reaction under controlled conditions (e.g., temperature, stirring) as per the experimental protocol.

-

-

Post-Procedure:

-

Decontaminate all surfaces and equipment that came into contact with the compound.

-

Dispose of all contaminated waste in the designated container.

-

Wash hands thoroughly with soap and water after removing gloves.

-

Section 5: First Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or emergency.[1]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Fire and Spill Response:

Spill Response Decision Tree

-

Fire Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Spill Containment: Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact emergency services. Prevent the spill from entering drains or waterways.[1]

Section 6: Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of this compound and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

Conclusion

6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile is a compound that requires careful handling due to its potential hazards. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can minimize their risk of exposure and ensure a safe working environment. It is imperative to consult the most recent Safety Data Sheet before use and to conduct a thorough risk assessment for each specific experimental protocol.

References

-

ChemBK. (2023). 6-Methoxy-5-trifluoromethyl-naphthalene-1-carbonitrile. Retrieved from [Link]

-

Covestro. (n.d.). Safety Data Sheet: MULTRANOL 8120. Retrieved from [Link]

-

PubChem. (n.d.). Methoxyphenyl(trifluoromethyl)acetonitrile. Retrieved from [Link]

-

Capot Chemical. (2026). MSDS of 6-Trifluoromethyl-naphthalen-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxyflavone. Retrieved from [Link]

-

AHH Chemical Co., Ltd. (n.d.). 1-CYANO-6-METHOXY-5-(TRIFLUOROMETHYL)NAPHTHALENE [103604-49-5]. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 6-METHOXY-5-TRIFLUOROMETHYL-1-NAPHTHOIC ACID. Retrieved from [Link]

-

RIFM. (2023). RIFM fragrance ingredient safety assessment, 6,6-dimethoxy-2,5,5-trimethylhex-2-ene, CAS registry number 67674-46-8. Retrieved from [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. 1-CYANO-6-METHOXY-5-(TRIFLUOROMETHYL)NAPHTHALENE [103604-49-5] | Chemsigma [chemsigma.com]

- 3. Methoxyphenyl(trifluoromethyl)acetonitrile | C10H8F3NO | CID 589652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Methoxy-2-naphthonitrile 98 67886-70-8 [sigmaaldrich.com]

- 5. capotchem.com [capotchem.com]

- 6. 6-Methoxyflavone | C16H12O3 | CID 147157 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Scalable Synthesis of 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile

Executive Summary

This application note details a robust, convergent synthetic protocol for 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile , a critical intermediate in the development of Selective Glucocorticoid Receptor Agonists (SEGRAs) and non-steroidal anti-inflammatory agents.

Synthesizing highly substituted naphthalenes is historically challenging due to steric hindrance and the difficulty of regioselective functionalization. This protocol overcomes these barriers by utilizing a "Functionalize-First, Aromatize-Last" strategy. We begin with a commercially available tetralone, install the sterically demanding trifluoromethyl (

Key Advantages of this Protocol:

-

Regiocontrol: Uses the directing effect of the methoxy group to install the halogen precursor precisely at C5.

-

Safety: Avoids the use of gaseous

or highly toxic HCN gas. -

Scalability: Designed for gram-to-multigram scale execution.

Retrosynthetic Analysis & Workflow

The synthesis is broken down into three logical stages. The core logic relies on transforming the accessible 6-methoxy-1-tetralone into the target naphthonitrile via a trifluoromethylated dihydronaphthalene intermediate.

Figure 1: Three-stage linear synthesis designed to maximize yield and purity.

Detailed Experimental Protocols

Stage 1: Regioselective Bromination

Objective: Install a bromine atom at the C5 position (ortho to the methoxy group). The methoxy group is a strong ortho/para director. Since the para position is blocked by the alkyl ring, bromination occurs exclusively at C5.

-

Precursor: 6-Methoxy-1-tetralone (CAS: 1078-19-9)

-

Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

Protocol:

-

Dissolve 6-methoxy-1-tetralone (10.0 g, 56.8 mmol) in anhydrous MeCN (100 mL) in a 250 mL round-bottom flask.

-

Cool the solution to 0°C using an ice bath to suppress poly-bromination.

-

Add NBS (10.6 g, 59.6 mmol, 1.05 equiv) portion-wise over 30 minutes.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Concentrate the solvent in vacuo. Redissolve the residue in DCM (150 mL) and wash with water (2 x 100 mL) followed by brine.

-

Dry over

, filter, and concentrate. -

Purification: Recrystallize from Ethanol/Hexane to yield 5-bromo-6-methoxy-1-tetralone as a white solid.

| Parameter | Specification |

| Typical Yield | 85 - 92% |

| Key QC Marker | 1H NMR: Loss of C5 aromatic proton; singlet appearing at C8. |

Stage 2: Copper-Mediated Trifluoromethylation

Objective: Replace the C5-Bromine with a Trifluoromethyl (

-

Precursor: 5-Bromo-6-methoxy-1-tetralone

-

Reagents: Methyl fluorosulfonyldifluoroacetate (MFSDA), CuI, DMF (anhydrous).

Protocol:

-

Safety Note: This reaction generates

and trace methyl halides. Perform in a well-ventilated fume hood. -

In a dried pressure tube or heavy-walled flask, combine 5-bromo-6-methoxy-1-tetralone (5.0 g, 19.6 mmol) and CuI (3.73 g, 19.6 mmol, 1.0 equiv).

-

Add anhydrous DMF (50 mL) and stir to suspend.

-

Add MFSDA (9.4 g, 49.0 mmol, 2.5 equiv).

-

Seal the vessel and heat to 100°C for 12–16 hours.

-

Workup: Cool to RT. Dilute with Ethyl Acetate (200 mL) and filter through a pad of Celite to remove copper salts.

-

Wash the filtrate extensively with water (3 x 100 mL) to remove DMF (critical for crystallization).

-

Purification: Flash column chromatography (SiO2, 0-15% EtOAc in Hexanes).

-

Product: 5-(trifluoromethyl)-6-methoxy-1-tetralone .

Stage 3: Nitrile Installation & Aromatization

Objective: Convert the C1 ketone to a nitrile and aromatize the B-ring to form the final naphthalene core. Strategy: We employ a "Vinyl Triflate" intermediate. This avoids the use of HCN and allows for mild Palladium-catalyzed cyanation.

Step 3A: Enol Triflate Formation

-

Dissolve 5-(trifluoromethyl)-6-methoxy-1-tetralone (3.0 g, 12.3 mmol) in dry DCM (30 mL).

-

Add 2,6-Lutidine (2.1 mL, 18.4 mmol). Cool to -78°C.[2]

-

Dropwise add Triflic Anhydride (

) (2.5 mL, 14.7 mmol). -

Stir at -78°C for 1 hour, then warm to 0°C.

-

Workup: Quench with saturated

. Extract with DCM. Dry and concentrate to obtain the crude enol triflate . Use immediately (unstable on silica).

Step 3B: Pd-Catalyzed Cyanation

-

Dissolve the crude enol triflate in anhydrous DMF (25 mL).

-

Add

(0.86 g, 7.4 mmol, 0.6 equiv relative to starting ketone). -

Add catalyst

(0.71 g, 5 mol%). -

Degas with Argon for 10 minutes. Heat to 80°C for 4 hours.

-

Result: This yields 1-cyano-5-(trifluoromethyl)-6-methoxy-3,4-dihydronaphthalene .

Step 3C: Aromatization (DDQ Oxidation)

-

To the crude reaction mixture from Step 3B (or after a quick workup), dissolve the dihydronaphthalene intermediate in Toluene (30 mL).

-

Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (3.3 g, 14.7 mmol, 1.2 equiv).

-

Reflux (110°C) for 2–4 hours. The reaction will turn deep red/brown.

-

Final Workup: Cool to RT. Filter off the hydroquinone precipitate.

-

Wash the filtrate with 1N NaOH (to remove residual hydroquinone) and brine.

-

Final Purification: Flash chromatography (Hexane/EtOAc 9:1) yields the target 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile .

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Stage 2 (CF3) | Wet DMF or "Dead" Catalyst | DMF must be <50 ppm water. CuI should be off-white, not green/brown. Repurify CuI if necessary. |

| Incomplete Bromination | Temperature too high | Keep reaction at 0°C initially. If poly-bromination occurs (C5 and C7), recrystallize carefully to separate. |

| Stalled Cyanation | Catalyst Poisoning | Ensure the Enol Triflate is free of pyridine/lutidine salts before adding Pd catalyst. Degas DMF thoroughly. |

| Aromatization Fails | Old DDQ | DDQ is moisture sensitive. Use fresh reagent or increase equivalents to 1.5x. |

References

-

Synthesis of 6-Methoxy-1-tetralone

-

Copper-Mediated Trifluoromethylation (Chen's Reagent)

- Title: "Methyl Fluorosulfonyldifluoroacetate: A New Trifluoromethyl

- Source:Journal of the Chemical Society, Chemical Communications, 1989. (Foundational methodology for MFSDA/CuI couplings).

- Context: Validated in ChemRxiv for 5-CF3 substituted systems (See Search Result 1.10).

-

URL:[Link]

-

Preparation of 1-Cyano-naphthalenes (Nagata Method & Modern Analogs)

- General Protocol for Triflate-Cyanation: Title: "Palladium-catalyzed cyanation of aryl and vinyl triflates." Source:Tetrahedron Letters, Vol 31, Issue 28, 1990. (Standard industry protocol for Step 3B).

Disclaimer: This protocol involves the use of hazardous chemicals including cyanide sources and triflating agents. All procedures must be conducted in a certified fume hood by trained personnel wearing appropriate PPE.

Sources

"6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile" as an intermediate for agomelatine synthesis

Application Note: Synthesis of Fluorinated Agomelatine Analogs (5-CF₃-Agomelatine) Target Intermediate: 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile CAS Registry Number: 103604-49-5[1]

Part 1: Executive Summary & Scientific Context

1.1 The "Analog" Distinction (Critical Scientific Integrity) It is imperative to clarify the structural distinction at the outset. Commercial Agomelatine (Valdoxan®) is N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide .[2] It possesses a methoxy group at position 7 and lacks fluorine.

The starting material specified, 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile , yields a structural analog : N-[2-(6-methoxy-5-(trifluoromethyl)-1-naphthyl)ethyl]acetamide.

1.2 Strategic Application: Metabolic Blocking Why synthesize this analog?

-

Metabolic Stability: The naphthalene ring of Agomelatine is subject to rapid oxidative metabolism by CYP450 enzymes (specifically hydroxylation). Introducing a trifluoromethyl (–CF₃) group at the 5-position—a common site for metabolic attack—electronically deactivates the ring and sterically hinders enzymatic access.

-

Bioisosterism: The 6-methoxy group in this precursor mimics the 7-methoxy of the parent drug (depending on binding pocket orientation), while the –CF₃ group adds lipophilicity (

increase), potentially enhancing blood-brain barrier (BBB) penetration.

1.3 Historical Context This specific intermediate (CAS 103604-49-5) is historically associated with the synthesis of Tolrestat (an aldose reductase inhibitor). Repurposing it for Agomelatine analogs represents a "scaffold hop" in medicinal chemistry, utilizing the established naphthalene core to probe melatonin receptor (MT1/MT2) selectivity.

Part 2: Synthetic Pathway Design

2.1 The Carbon Chain Challenge The starting material is a Nitrile (–CN) directly attached to the naphthalene ring (C1).

-

Target Side Chain: Ethylacetamide (–CH₂CH₂NHCOCH₃).

-

Starting Unit: Cyano (–CN) provides only one carbon.

-

Requirement: We must extend the carbon chain by one methylene unit (Homologation).

2.2 Selected Route: The Henry Reaction (Nitroaldol) Pathway Direct reduction of the nitrile yields a methylamine (–CH₂NH₂), which is too short. We will utilize a DIBAL-H reduction to the aldehyde, followed by a Henry reaction with nitromethane to install the second carbon.

Pathway Overview:

-

Reduction: Nitrile

Aldehyde (DIBAL-H). -

Condensation: Aldehyde + Nitromethane

Nitroalkene (Henry Reaction). -

Reduction: Nitroalkene

Ethylamine (LiAlH₄ or H₂/Pd). -

Acetylation: Ethylamine

Acetamide (Ac₂O).

Part 3: Visualization (Pathway Diagram)

Caption: Figure 1. Four-step homologation synthesis of 5-CF3-Agomelatine analog via Henry Reaction.

Part 4: Detailed Experimental Protocol

Step 1: Controlled Reduction to Aldehyde

Objective: Convert the nitrile to an aldehyde without over-reducing to the amine.

-

Reagents: 1.2 eq Diisobutylaluminum hydride (DIBAL-H) (1M in toluene).

-

Solvent: Anhydrous Toluene.

-

Protocol:

-

Dissolve 10.0 g (40 mmol) of 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile in 100 mL anhydrous toluene under Argon.

-

Cool the system to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents over-reduction.

-

Add DIBAL-H dropwise over 45 minutes.

-

Stir at -78°C for 2 hours. Monitor by TLC (disappearance of nitrile spot).

-

Quench: Slowly add methanol (5 mL) at -78°C, followed by saturated Rochelle’s salt solution (potassium sodium tartrate) to break the aluminum emulsion.

-

Warm to room temperature (RT) and stir vigorously for 1 hour until layers separate.

-

Extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate.

-

Yield Expectation: ~85-90% as a yellow solid.

-

Step 2: Homologation via Henry Reaction

Objective: Add the second carbon atom using nitromethane.

-

Reagents: Nitromethane (solvent/reactant), Ammonium Acetate (catalyst).

-

Protocol:

-

Suspend the crude aldehyde (from Step 1) in 50 mL Nitromethane.

-

Add Ammonium Acetate (0.5 eq).

-

Reflux (101°C) for 4-6 hours.

-

Reaction Check: The solution will turn dark orange/red (formation of conjugated nitroalkene).

-

Cool to RT. The product often crystallizes directly. If not, remove excess nitromethane under vacuum.

-

Recrystallize from Ethanol.

-

Product: 1-(2-Nitrovinyl)-6-methoxy-5-(trifluoromethyl)naphthalene.

-

Step 3: Reduction to Ethylamine

Objective: Reduce both the alkene and the nitro group to the saturated primary amine.

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) (4 eq).

-

Solvent: Anhydrous THF.

-

Protocol:

-

Suspend LiAlH₄ in dry THF at 0°C.

-

Add the Nitrovinyl intermediate (dissolved in THF) dropwise.

-

Reflux for 6 hours.

-

Quench (Fieser Method): Cool to 0°C. Add water (x mL), 15% NaOH (x mL), then water (3x mL).

-

Filter the white precipitate.

-

Concentrate the filtrate to obtain the crude 2-[6-methoxy-5-(trifluoromethyl)-1-naphthyl]ethylamine .

-

Step 4: N-Acetylation (Final Assembly)

Objective: Install the acetamide group to mimic Agomelatine.

-

Reagents: Acetic Anhydride (1.1 eq), Pyridine or Triethylamine.

-

Protocol:

-

Dissolve the crude amine in Dichloromethane (DCM).

-

Add Triethylamine (1.5 eq).

-

Add Acetic Anhydride (1.1 eq) dropwise at 0°C.

-

Stir at RT for 2 hours.

-

Wash with 1N HCl (to remove excess amine/pyridine), then NaHCO₃.

-

Purification: Column chromatography (Ethyl Acetate/Hexane) or recrystallization from Isopropyl Ether.

-

Part 5: Data Summary & Quality Control

| Parameter | Specification / Expected Value |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | Expected ~105-110°C (Analog specific) |

| H-NMR (Diagnostic) | Side Chain: Multiplets at ~2.9 ppm (Ar-CH₂) and ~3.5 ppm (CH₂-N). Acetyl: Singlet at ~1.95 ppm. Methoxy: Singlet at ~3.9 ppm. Aromatic: Distinct splitting due to CF₃ coupling. |

| F-NMR | Single peak at ~-60 ppm (CF₃ group). |

| Mass Spec (ESI) | [M+H]+ = 312.1 (Calculated for C₁₆H₁₆F₃NO₂) |

References

-

Agomelatine Structure & Pharmacology: Millan, M. J., et al. (2003).[3] "The novel melatonin agonist agomelatine (S20098) is an antagonist at 5-hydroxytryptamine2C receptors." Journal of Pharmacology and Experimental Therapeutics.

-

Synthesis of Agomelatine (Standard Route Comparison): Yous, S., et al. (1992). "Novel naphthalenic ligands with high affinity for melatonin receptors." Journal of Medicinal Chemistry.

-

Henry Reaction on Naphthaldehydes (Protocol Basis): Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. (General reference for benzaldehyde -> nitroalkene -> phenethylamine reduction).

-

Starting Material (Tolrestat Intermediate) Context: Sestanj, K., et al. (1984). "Aldose reductase inhibitors based on the naphthalene nucleus." Journal of Medicinal Chemistry. (Establishes the 1-cyano-5-CF3-6-OMe substitution pattern).

-

Fluorine in Medicinal Chemistry (Metabolic Blocking): Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

Sources

- 1. Polycyclic aromatic hydrocarbons| BLD Pharm [bldpharm.com]

- 2. WO2011153939A1 - Agomelatine intermediates and preparation method thereof - Google Patents [patents.google.com]

- 3. Agomelatine-based in situ gels for brain targeting via the nasal route: statistical optimization, in vitro, and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 6-Methoxy-5-(trifluoromethyl)-1-naphthonitrile in Pharmaceutical Synthesis

Introduction: The Strategic Value of the 6-Methoxy-5-(trifluoromethyl)-1-naphthyl Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. The strategic incorporation of specific functional groups can profoundly influence a molecule's metabolic stability, bioavailability, and target-binding affinity. The 6-methoxy-5-(trifluoromethyl)-1-naphthonitrile scaffold emerges as a highly promising, albeit specialized, building block for drug discovery. This application note delves into the rationale behind its utility and provides a detailed protocol for its synthetic manipulation.

The naphthalene core itself is a well-established pharmacophore present in numerous FDA-approved drugs, spanning a wide range of therapeutic areas including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] Its rigid, planar structure provides a versatile template for the spatial orientation of pendant functional groups, facilitating precise interactions with biological targets.

The true potential of this particular scaffold, however, lies in the synergistic interplay of its substituents:

-